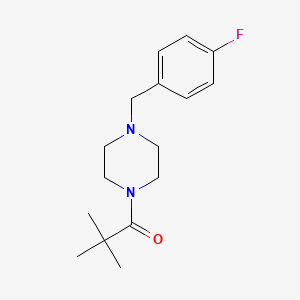

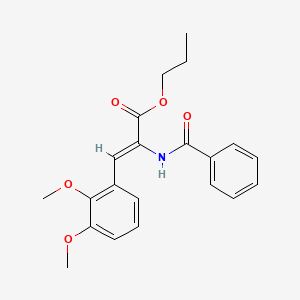

propyl 2-(benzoylamino)-3-(2,3-dimethoxyphenyl)acrylate

Overview

Description

The interest in acrylate-based compounds, such as "propyl 2-(benzoylamino)-3-(2,3-dimethoxyphenyl)acrylate," is driven by their versatile applications in polymer science, materials engineering, and potential for forming advanced composite materials. These compounds often serve as monomers for polymerization, leading to materials with desirable thermal, mechanical, and optical properties.

Synthesis Analysis

The synthesis of similar acrylate-based compounds involves reactions between acryl compounds and various chemical groups to form monomers. For example, the synthesis of a dental restorative resin monomer involved the reaction of acrylic acid with diglycerol diglycidyl ether in the presence of triethylamine as a catalyst, demonstrating the typical process of acrylate monomer formation (Ghaemy, Bekhradnia, & Heidaripour, 2008).

Molecular Structure Analysis

Characterization of the molecular structure of acrylate-based compounds is commonly performed using techniques such as FTIR and NMR spectroscopy. These methods provide insights into the monomers' functional groups, molecular backbone, and overall molecular architecture, essential for understanding their reactivity and properties.

Chemical Reactions and Properties

Acrylate-based monomers participate in various chemical reactions, including polymerization and copolymerization, to form polymers with tailored properties. The reactivity of these monomers towards initiators like benzoyl peroxide during thermal or photopolymerization processes is critical for designing materials with specific characteristics (Ghaemy et al., 2008).

Scientific Research Applications

UV Curing Coatings

A study describes the synthesis of sulfur-containing hyperbranched polymeric photoinitiators end-capped with benzophenone and tertiary amine moieties. These were synthesized via thiol-ene click reactions of thiolated hyperbranched polymer with dimethylaminoethyl acrylate and 3-(4-benzoylphenoxy)propyl acrylate, demonstrating improved photopolymerization rates and crosslinking density in UV curing coatings compared to benzophenone alone (Xie et al., 2011).

Dental Restorative Resins

Research on the synthesis of a new monomer for dental restoratives highlighted the potential of acrylate-based systems. The study involved the reaction of acrylic acid with diglycerol diglycidyl ether, aiming for use in dental restorative applications due to its favorable curing characteristics and polymerization conversion rates (Ghaemy et al., 2008).

Hydrophobic Copolymers

Another investigation presented the postpolymerization modification of poly(pentafluorophenyl acrylate) with a zwitterionic amine, leading to the creation of hydrophobic copolymers. This approach allows for the introduction of sulfobetaine (co)polymers with hydrophobic components, expanding the potential applications in biocompatible and antifouling materials (Woodfield et al., 2014).

Photopolymerization Systems

The development of novel water-soluble photoinitiators for "environmentally friendly" and "completely water-soluble" resist systems was explored. This work introduces a photoinitiator that showed high sensitivity and efficiency in initiating polymerization of acrylate monomers, facilitating advancements in photopolymerization technologies without the need for organic solvents (Kojima et al., 1998).

properties

IUPAC Name |

propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13-27-21(24)17(22-20(23)15-9-6-5-7-10-15)14-16-11-8-12-18(25-2)19(16)26-3/h5-12,14H,4,13H2,1-3H3,(H,22,23)/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOJELFBLPQXBT-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)/C(=C/C1=C(C(=CC=C1)OC)OC)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propyl (Z)-2-benzamido-3-(2,3-dimethoxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)

![5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4582780.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B4582782.png)

![2,5-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4582798.png)

![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4582812.png)

![6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4582830.png)

![N-{3-[(6-methylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4582843.png)